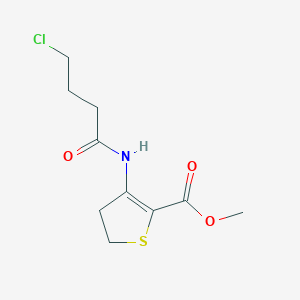

Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(4-chlorobutanamido)benzoate” is a chemical compound with the formula C12H14ClNO3 . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amide .

Molecular Structure Analysis

The molecule contains a total of 31 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . It also contains a variety of bonds, including multiple bonds, double bonds, and aromatic bonds .Physical and Chemical Properties Analysis

The molecular weight of “Methyl 3-(4-chlorobutanamido)benzoate” is 255.7 . It is a powder at room temperature .Scientific Research Applications

Chemical Synthesis and Reactivity

Research by Corral and Lissavetzky demonstrates the chemical reactivity of methyl thiophene-2-carboxylates, showing how these compounds can be transformed through halogenation and alkylation reactions into various ethers of thiotetronic and α-halogenothiotetronic acids with high yields (Corral & Lissavetzky, 1984). Such processes highlight the utility of thiophene derivatives as versatile intermediates in organic synthesis.

Antiviral Activity

Mayhoub et al. have synthesized and tested analogues of thiazole derivatives, including compounds structurally related to methyl thiophene-2-carboxylates, against yellow fever virus, showcasing their antiviral potency and improved therapeutic indices (Mayhoub, Khaliq, Kuhn, & Cushman, 2011). This suggests potential pharmaceutical applications for structurally similar compounds in antiviral drug development.

Genotoxic and Carcinogenic Potentials

A study by Lepailleur et al. assessed the genotoxic and carcinogenic potentials of thiophene derivatives, including a focus on methyl 3-aminothiophene-2-carboxylate, through in vitro and in silico methodologies. The research contributes to the understanding of the safety profile of these compounds in the context of their use in pharmaceuticals (Lepailleur et al., 2014).

Corrosion Inhibition

The work of El aoufir et al. explores the corrosion inhibiting properties of thiazole-4-carboxylates on mild steel in acidic environments. While not directly related to "Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate," such research indicates the potential applicability of similar compounds in protecting metals from corrosion, which could be valuable in industrial settings (El aoufir et al., 2020).

Properties

IUPAC Name |

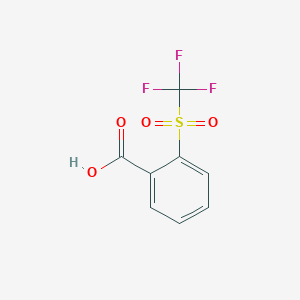

methyl 4-(4-chlorobutanoylamino)-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO3S/c1-15-10(14)9-7(4-6-16-9)12-8(13)3-2-5-11/h2-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTURFBBAZHJGMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)

![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)

![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)

![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)

![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)